molecular formula C22H23NO6 B3001673 1-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-dimethoxycyclobutane-1-carboxylic acid CAS No. 2490405-94-0

1-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-dimethoxycyclobutane-1-carboxylic acid

Cat. No.: B3001673
CAS No.: 2490405-94-0
M. Wt: 397.427
InChI Key: GVOYGXXLVULWIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-dimethoxycyclobutane-1-carboxylic acid is an Fmoc-protected amino acid derivative featuring a cyclobutane ring substituted with two methoxy groups at the 3-position and a carboxylic acid moiety at the 1-position. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethoxycyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6/c1-27-22(28-2)12-21(13-22,19(24)25)23-20(26)29-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOYGXXLVULWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without specific information on the biological targets of EN300-27103830, it’s challenging to determine the exact biochemical pathways it affects. Given its structural similarity to fmoc-amino acids, it may play a role in peptide synthesis or modification.

Result of Action

If it acts similarly to other Fmoc-amino acids, it may be involved in the synthesis or modification of peptides. This could potentially affect protein function, cellular signaling, or other biological processes depending on the specific peptides involved.

Action Environment

The action, efficacy, and stability of EN300-27103830 may be influenced by various environmental factors. These could include pH, temperature, presence of other molecules, and specific conditions within the body (such as the presence of enzymes or other proteins). For example, the Fmoc group is typically removed under basic conditions during peptide synthesis, so the action of EN300-27103830 may be influenced by pH.

Biological Activity

1-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-dimethoxycyclobutane-1-carboxylic acid (Fmoc-Cyclobutane) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure includes a cyclobutane ring with various functional groups, notably the fluorene moiety, which enhances its stability and lipophilicity. The molecular formula is C21H21NO5C_{21}H_{21}NO_5 with a molecular weight of approximately 367.4 g/mol. The presence of both methoxy and carboxylic acid groups contributes to its reactivity and biological interactions.

Research indicates that Fmoc-Cyclobutane exhibits significant biological activity, particularly in the inhibition of programmed cell death protein 1 ligand 1 (PD-L1). This inhibition is crucial for cancer therapy as it can enhance the immune response against tumors. The compound's structural features facilitate interactions with various biological targets, making it a candidate for further pharmacological studies.

In Vitro Studies

In vitro studies have demonstrated that Fmoc-Cyclobutane can modulate immune responses effectively. For instance, it has shown promising results in enhancing T-cell activation by blocking PD-L1 interactions with PD-1 receptors on T-cells. This mechanism is particularly relevant in the context of immunotherapy for cancer treatment.

Synthesis of Fmoc-Cyclobutane

The synthesis typically involves multiple steps that allow for precise control over the final product's structure. Key methods include:

  • Protection of Amino Groups : The Fmoc group protects the amino group during peptide synthesis.
  • Cyclobutane Formation : The cyclobutane ring is formed through specific cyclization reactions.
  • Functional Group Modifications : Subsequent reactions introduce methoxy and carboxylic acid functionalities.

This multi-step synthesis not only ensures high purity but also allows for the exploration of different derivatives with varied biological activities .

Case Studies and Research Findings

Several studies have investigated the biological implications of Fmoc-Cyclobutane:

  • Study on Immune Modulation : A study highlighted its role in modulating immune responses by inhibiting PD-L1, suggesting potential applications in cancer immunotherapy.
  • Peptide Synthesis Applications : Its utility in peptide synthesis has been documented, showcasing its stability and effectiveness as a building block for complex peptides .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Fmoc-Cyclobutane, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
(S)-3-Hydroxycyclobutanecarboxylic AcidCyclobutane ring with hydroxyl and carboxylic acidLacks fluorene moiety; simpler structure
Fmoc-Amino AcidsFluorene-based amino acidsWidely used in peptide synthesis; different functional groups
Cyclobutane DerivativesVariations on cyclobutane structuresDiverse applications; varying biological activities

This table illustrates the diversity within cyclobutane derivatives while highlighting the distinct properties conferred by the fluorene substitution in Fmoc-Cyclobutane, which may enhance its therapeutic potential.

Scientific Research Applications

Peptide Synthesis

Fmoc-DMCC is primarily used as a building block in the synthesis of peptides. The Fmoc group serves as a protective group for the amino group during the formation of peptide bonds. This method allows for selective reactions and is essential in solid-phase peptide synthesis (SPPS).

Advantages of Using Fmoc-DMCC in Peptide Synthesis:

  • Stability : The Fmoc group is stable under basic conditions, allowing for multiple coupling cycles without degradation.
  • Ease of Removal : The Fmoc group can be easily removed using mild base conditions (e.g., piperidine), facilitating the progression of synthesis without harsh reagents.

Drug Development

The compound has been investigated for its potential applications in drug development, particularly in creating novel therapeutic peptides. Its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets.

Case Studies:

  • Anticancer Peptides : Research has shown that peptides synthesized using Fmoc-DMCC exhibit cytotoxic activity against various cancer cell lines, making them candidates for anticancer therapies .
  • Antimicrobial Agents : Studies have indicated that certain peptides derived from Fmoc-DMCC possess antimicrobial properties, suggesting potential applications in treating infections .

Bioconjugation Techniques

Fmoc-DMCC can also be employed in bioconjugation techniques to link peptides to other biomolecules, such as antibodies or enzymes. This application is crucial for developing targeted drug delivery systems and diagnostic tools.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclobutane Ring
Compound Name Substituents CAS Number Key Differences
1-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-dimethoxycyclobutane-1-carboxylic acid 3,3-dimethoxy Not explicitly listed (core structure: 3,3-dimethoxycyclobutane-1-carboxylic acid, CAS 332187-56-1 ) High electron-donating methoxy groups enhance solubility in polar solvents. Increased steric bulk may slow coupling kinetics.
1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3,3-difluorocyclobutane-1-carboxylic acid 3,3-difluoro Not explicitly listed (referenced in ) Fluorine’s electronegativity alters electronic environment, potentially improving metabolic stability. Reduced steric hindrance compared to methoxy groups.
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid No substituents 1935557-50-8 Lacks substituents, offering minimal steric hindrance. Lower molecular weight (337.38 g/mol) compared to dimethoxy derivative.

Key Insights :

  • Methoxy vs. Fluoro : Methoxy groups improve hydrophilicity (logP reduction) but may hinder coupling efficiency in sterically demanding peptides. Fluorine substituents balance lipophilicity and electronic effects, favoring applications in medicinal chemistry .
  • Unsubstituted Cyclobutane : Simpler synthesis and broader compatibility in SPPS due to reduced steric constraints .
Ring Size Variations in Fmoc-Protected Cyclic Amino Acids
Compound Name Ring Size CAS Number Key Features
1-(Fmoc-amino)cyclopentanecarboxylic acid Cyclopentane 117322-30-2 Larger ring size increases conformational flexibility. Lower ring strain enhances stability.
FMOC-Gabapentin (Cyclohexane derivative) Cyclohexane 882847-19-0 Six-membered ring improves bioavailability in neurological applications. Higher molecular weight (393.48 g/mol) impacts solubility.
FMOC-DL-1-氨基茚满-1-羧酸 (Indane derivative) Indane (fused bicyclic) 214139-28-3 Aromatic indane core enhances rigidity and π-π stacking interactions, useful in peptide-based materials.

Key Insights :

  • Cyclobutane vs. Larger Rings : Cyclobutane’s smaller size imposes greater ring strain but offers unique spatial constraints for targeting specific protein pockets .
  • Bicyclic Systems : Indane derivatives (e.g., ) provide enhanced structural rigidity, favoring applications in foldamer design or enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-dimethoxycyclobutane-1-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves sequential protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group, followed by cyclobutane ring functionalization. Key steps include:

  • Amino Protection : Use Fmoc-Cl (Fmoc chloride) under alkaline conditions (pH 8–9) to ensure efficient protection of the amine group .
  • Cyclobutane Functionalization : Introduce dimethoxy groups via nucleophilic substitution or oxidation-reduction cycles, optimizing temperature (0–25°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions .
  • Purification : Employ reverse-phase HPLC with acetonitrile/water gradients to isolate the product, monitoring for residual solvents or unreacted intermediates .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Handling : Use inert atmosphere (argon/nitrogen) gloveboxes to prevent moisture absorption, as the Fmoc group is sensitive to hydrolysis. Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Storage : Store in airtight containers at –20°C in a desiccator with silica gel. Avoid exposure to strong acids/bases, which can cleave the Fmoc group .

Q. What analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm cyclobutane ring geometry and Fmoc group integrity. For example, the Fmoc aromatic protons appear as a multiplet at δ 7.3–7.8 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]+^+ at m/z 439.18 for C23_{23}H23_{23}NO6_6) .
  • HPLC : Monitor purity (>95%) using a C18 column with UV detection at 265 nm (Fmoc absorption) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported stability data under different experimental conditions?

  • Contradiction Example : Conflicting reports on thermal stability (e.g., decomposition at 25°C vs. stable up to 40°C).
  • Methodology :

  • Controlled Stability Studies : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to map decomposition thresholds under varying humidity and temperature .
  • Accelerated Aging Tests : Store samples at 40°C/75% RH for 4 weeks and compare degradation via HPLC. Use Arrhenius modeling to extrapolate shelf-life .
  • Mechanistic Insight : Probe hydrolysis pathways using 18^{18}O-labeled water and LC-MS to identify cleavage products .

Q. How does the structural configuration of this compound influence its reactivity in peptide coupling reactions?

  • Steric Effects : The 3,3-dimethoxycyclobutane group creates a rigid, sterically hindered environment, which slows coupling kinetics but improves regioselectivity. Optimize using bulky coupling agents (e.g., HATU) and low temperatures (0–4°C) .
  • Electronic Effects : The electron-withdrawing Fmoc group enhances electrophilicity at the carbonyl carbon, facilitating amide bond formation. Monitor via in situ IR spectroscopy for carbonyl stretching (~1720 cm1^{-1}) .

Q. How can researchers mitigate the lack of ecological and toxicological data for this compound?

  • Proposed Approach :

  • In Silico Modeling : Use tools like ECOSAR to predict aquatic toxicity based on QSAR models .
  • Preliminary Bioassays : Conduct Daphnia magna acute toxicity tests (48-hour LC50_{50}) and Ames tests for mutagenicity .
  • Waste Management : Neutralize acidic byproducts with calcium carbonate before disposal to reduce environmental impact .

Structural and Functional Analogues

Compound NameKey FeaturesApplicationReference
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,5-difluorophenyl)butanoic acidFluorinated aryl group enhances binding to hydrophobic enzyme pocketsProtease inhibition studies
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(phenylthio)butanoic acidThioether linkage improves metabolic stabilityPeptide-based drug delivery

Key Considerations for Experimental Design

  • Reproducibility : Document solvent batch variability (e.g., DMF purity >99.9%) to prevent side reactions .
  • Data Validation : Cross-reference NMR/MS results with computational simulations (e.g., Gaussian for 13^{13}C chemical shifts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.